
6-Ethoxy-3-(phenylsulfonyl)-4-pyrrolidin-1-ylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
6-Ethoxy-3-(phenylsulfonyl)-4-pyrrolidin-1-ylquinoline is related to a class of compounds that have been studied for their interesting chemical properties and reactions. For example, the synthesis of 2-aminoindolizine and related compounds, including pyrrolo[2,1-a]isoquinoline derivatives, has been achieved through a formal [3 + 3] cycloaddition reaction using related sulfonylamides. This method offers a new pathway for generating complex heterocyclic structures, which could be beneficial in developing new materials or pharmaceuticals (Tominaga et al., 1992).
Another study highlighted the use of 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, suggesting potential applications in analytical chemistry for sensitive detection and quantification of alcohols (Yoshida et al., 1992).
Electronic and Photophysical Properties
Compounds related to 6-Ethoxy-3-(phenylsulfonyl)-4-pyrrolidin-1-ylquinoline have been explored for their electronic and photophysical properties. For instance, new sulfone-based electron transport materials with high triplet energy have been synthesized for use in phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit wide band gaps and suitable LUMO levels, making them potential candidates for blue PhOLEDs, indicating the role of such compounds in advancing display technology (Jeon et al., 2014).
Furthermore, the generation of singlet oxygen and the photooxidation of sulfide into sulfoxide have been studied using complexes derived from quinoline ligands. These findings underscore the utility of quinoline derivatives in photocatalytic processes, which could be applied in synthetic organic chemistry and environmental remediation (Li & Ye, 2019).
Biological Applications
While ensuring to exclude information related to drug use, dosage, and side effects, it's worth noting that compounds structurally related to 6-Ethoxy-3-(phenylsulfonyl)-4-pyrrolidin-1-ylquinoline have been investigated for various biological activities. For example, certain quinoline derivatives have been explored for their antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents (Zaki et al., 2021).
Additionally, the modulation of genotoxicity by certain compounds, including ethoxyquin analogs, has been studied in human lymphocytes, indicating the potential use of these compounds in studying DNA damage and repair mechanisms (Skolimowski et al., 2010).
properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-2-26-16-10-11-19-18(14-16)21(23-12-6-7-13-23)20(15-22-19)27(24,25)17-8-4-3-5-9-17/h3-5,8-11,14-15H,2,6-7,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFYCECNQGESDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

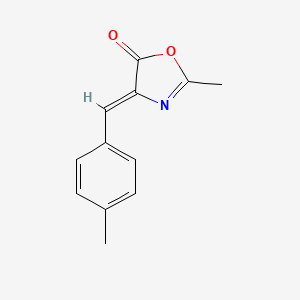
![(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide](/img/structure/B2360028.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2360033.png)
![Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2360034.png)
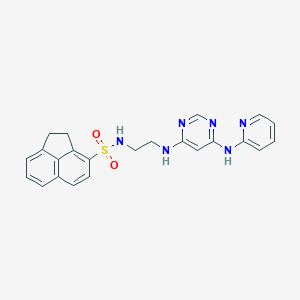
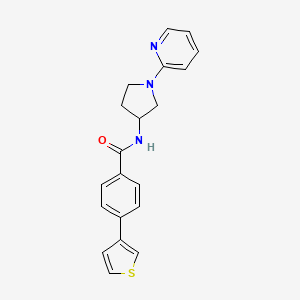
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2360037.png)
![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)

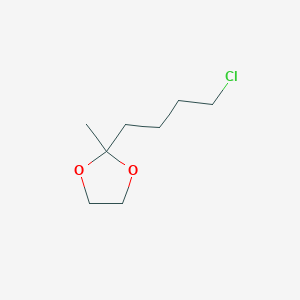
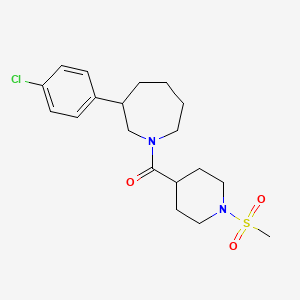
![(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2360046.png)